Product packaging for Phenanthro[3,4-d][1,3]thiazole(Cat. No.:)

Phenanthro[3,4-d][1,3]thiazole

Cat. No.: B327363
M. Wt: 235.31 g/mol
InChI Key: DNOWRMPZHVXODS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Phenanthro[3,4-d][1,3]thiazole is a sophisticated fused heterocyclic compound that features a thiazole ring annulated to a phenanthrene system, creating a structurally unique scaffold for cutting-edge research. The synthesis of this compound and its analogues, such as the related phenanthro[2,1-d]thiazole, is classically achieved through the oxidative cyclization of precursors like 3-phenanthrylthiooxamic acid, followed by decarboxylation to yield the final heterocyclic structure . As a member of the thiazole family, this compound shares the fundamental characteristics of a 1,3-thiazole ring, a five-membered heterocycle containing both nitrogen and sulfur atoms, which is notable for its significant pi-electron delocalization and aromaticity . The fusion of this electron-rich heterocycle with an extended aromatic phenanthrene plane makes this compound a promising candidate for investigation in materials science, particularly in the development of organic semiconductors, fluorescent tags, and novel electroactive materials. Furthermore, the broader class of thiazole and its derivatives are recognized as privileged structures in medicinal chemistry, frequently serving as core scaffolds in numerous biologically active molecules and FDA-approved drugs . This positions this compound as a highly valuable intermediate for the design and synthesis of new pharmacologically active compounds in drug discovery campaigns. This product is intended for research applications only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H9NS B327363 Phenanthro[3,4-d][1,3]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H9NS

Molecular Weight

235.31 g/mol

IUPAC Name

naphtho[2,1-g][1,3]benzothiazole

InChI

InChI=1S/C15H9NS/c1-2-4-12-10(3-1)5-6-11-7-8-13-15(14(11)12)17-9-16-13/h1-9H

InChI Key

DNOWRMPZHVXODS-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)N=CS4

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=C3)N=CS4

Origin of Product

United States

Spectroscopic and Structural Characterization of Phenanthro 3,4 D 1 2 Thiazole Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For phenanthro[3,4-d] amazonaws.comresearchgate.netthiazole (B1198619) derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provides an unambiguous assignment of all proton and carbon signals.

The ¹H NMR spectrum of phenanthro[3,4-d] amazonaws.comresearchgate.netthiazole derivatives is characterized by distinct signals in the aromatic region, typically between 7.0 and 9.0 ppm, corresponding to the protons of the phenanthrene (B1679779) core and any aryl substituents. The proton on the thiazole ring (H-2) is also a key diagnostic signal. For instance, in 4-phenylthiazol-2-amine, the thiazole proton appears as a singlet at approximately 6.98 ppm. acs.org The chemical shifts and coupling constants of the phenanthrene protons provide crucial information about the substitution pattern.

Table 1: Representative ¹H NMR Data for Thiazole Derivatives

CompoundProtonChemical Shift (δ, ppm)MultiplicityJ (Hz)
4-Phenylthiazol-2-amine acs.orgThiazole-H6.98s-
NH₂7.03s-
Ar-H7.25t7.6
Ar-H7.35dd8.0, 7.6
Ar-H7.79d8.0
Ethyl 2-aminothiazole-4-carboxylate acs.orgThiazole-H7.59s-
NH₂8.31s-
CH₂4.25q7.2
CH₃1.26t7.2
4-(4-Nitrophenyl)thiazol-2-amine acs.orgThiazole-H7.55s-
NH₂6.73s-
Ar-H8.01d8.8
Ar-H8.29d8.8

s: singlet, d: doublet, t: triplet, q: quartet, dd: doublet of doublets

The ¹³C NMR spectrum complements the ¹H NMR data, providing information on all carbon atoms in the molecule, including quaternary carbons. The chemical shifts of the carbons in the phenanthro[3,4-d] amazonaws.comresearchgate.netthiazole framework are indicative of their electronic environment. The carbons of the thiazole ring typically resonate in the range of 100-170 ppm. For example, in 4-phenylthiazol-2-amine, the thiazole carbons appear at 101.4 ppm (C-5), 149.8 ppm (C-4), and 168.2 ppm (C-2). acs.org

Table 2: Representative ¹³C NMR Data for Thiazole Derivatives

CompoundCarbonChemical Shift (δ, ppm)
4-Phenylthiazol-2-amine acs.orgThiazole-C5101.4
Ar-C125.5 (2C)
Ar-C127.1
Ar-C128.4 (2C)
Ar-C (quat.)134.9
Thiazole-C4149.8
Thiazole-C2168.2
Ethyl 2-aminothiazole-4-carboxylate acs.orgCH₃14.1
CH₂61.1
Thiazole-C5117.5
Thiazole-C4136.0
C=O159.0
Thiazole-C2168.9
4-(4-Nitrophenyl)thiazol-2-amine acs.orgThiazole-C5107.3
Ar-C124.2 (2C)
Ar-C126.8 (2C)
Ar-C (quat.)136.0
Ar-C (quat.)139.5
Ar-C (quat.)147.0
Thiazole-C2170.0

quat.: quaternary

2D NMR experiments are crucial for establishing the connectivity between protons and carbons, which is essential for the complete structural assignment of complex molecules like phenanthro[3,4-d] amazonaws.comresearchgate.netthiazole derivatives.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the phenanthrene and substituent rings. amazonaws.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between different ring systems. amazonaws.commdpi.com For example, HMBC correlations can confirm the fusion of the phenanthrene and thiazole rings by showing long-range couplings between protons on one ring and carbons on the other. researchgate.net

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and Raman, provides valuable information about the functional groups present in a molecule.

FT-IR spectroscopy is a rapid and sensitive method for identifying characteristic functional groups. In phenanthro[3,4-d] amazonaws.comresearchgate.netthiazole derivatives, key vibrational bands include those for C-H, C=C, C=N, and C-S stretching and bending modes. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic and thiazole rings are observed in the 1650-1450 cm⁻¹ region. acs.org The C-S stretching vibration of the thiazole ring is a key diagnostic band, often found in the 710-687 cm⁻¹ range. scialert.net

Table 3: Representative FT-IR Data for Thiazole Derivatives

CompoundVibrational ModeWavenumber (cm⁻¹)
4-Phenylthiazol-2-amine acs.orgN-H stretch3436, 3255, 3157, 3114
C=C, C=N stretch1596, 1531, 1517
Ethyl 2-aminothiazole-4-carboxylate acs.orgN-H stretch3437, 3254, 3125
C=O stretch1691
C=C, C=N stretch1617, 1538
4-(4-Nitrophenyl)thiazol-2-amine acs.orgN-H stretch3399, 3306, 3146, 3115
C=C, C=N stretch1644, 1594, 1539, 1519, 1504
NO₂ stretch1334
Indeno quinoxaline (B1680401) pyrrolo thiazole derivative scialert.netC-H stretch (thiazole)3053, 3020
C=C stretch1617
C-S stretch (thiazole)712, 656

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations, such as the C-S and C=C bonds in the aromatic framework. libretexts.org For thiazole derivatives, the C-S stretching mode in the Raman spectrum can be observed in the range of 640-785 cm⁻¹. scialert.netscialert.net The Raman spectra of these compounds also show characteristic bands for the aromatic ring vibrations. acs.org For instance, in a study of an indeno quinoxaline pyrrolo thiazole derivative, the C-S stretching of the thiazole ring was assigned to bands at 718 and 641 cm⁻¹ in the Raman spectrum. scialert.net

Table 4: Representative Raman Data for Thiazole Derivatives

CompoundVibrational ModeWavenumber (cm⁻¹)
Indeno quinoxaline pyrrolo thiazole derivative scialert.netC-H stretch (thiazole)3057, 3015
C=C stretch1609
C-C stretch1583, 1508
C-S stretch (thiazole)718, 641
7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c] amazonaws.comresearchgate.netthiazole] scialert.netC-H stretch (thiazole)3061
NO₂ stretch (antisymmetric)1582
C-N stretch (pyrrolothiazole)1468
NO₂ stretch (symmetric)1373
C-S stretch (thiazole)785, 692

Fourier-Transform Infrared (FT-IR) Spectroscopy and Characteristic Band Assignments

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a fundamental technique for the characterization of newly synthesized phenanthro[3,4-d] nih.govacs.orgthiazole derivatives. High-resolution mass spectrometry (HRMS), often employing techniques like electrospray ionization (ESI), is routinely used to confirm the molecular formula of the target compounds with high accuracy. The analysis typically reveals the molecular ion peak, such as [M+H]⁺ or [M]⁺, whose measured mass-to-charge ratio (m/z) is consistent with the calculated molecular weight, providing unambiguous evidence of successful synthesis. acs.orgmdpi.commjcce.org.mk

For instance, in the characterization of various 1,3-thiazole derivatives, the recorded molecular ion peaks were found to be in agreement with their respective molecular formulas. mdpi.com Similarly, the structures of novel thiazole and thiadiazole compounds have been confirmed using mass spectrometric techniques alongside other spectroscopic methods like IR and NMR. mjcce.org.mk While detailed fragmentation studies are not extensively reported for this specific class, the fragmentation patterns of such conjugated heterocyclic systems are generally governed by the stability of the fused aromatic core. Fragmentation would likely initiate at the more labile substituent groups attached to the phenanthrothiazole skeleton, with the core ring system remaining largely intact due to its high degree of aromatic stabilization.

Electronic Absorption and Emission Spectroscopy

The UV-Vis absorption spectra of phenanthro[3,4-d] nih.govacs.orgthiazole derivatives and related compounds are characterized by intense absorption bands in the ultraviolet and visible regions. These absorptions arise from π→π* and n→π* electronic transitions within the extended π-conjugated system. The position of the maximum absorption wavelength (λmax) and the molar absorption coefficient (ε) are highly sensitive to the molecular structure, including the nature and position of substituents on the aromatic framework.

In related donor-acceptor organoboron complexes containing a thiazole unit, characteristic absorption peaks were observed with λmax values between 402 and 417 nm. acs.org The molar absorption coefficients for these compounds were substantial, ranging from 46,700 to 67,600 M−1 cm−1, indicating strong light-harvesting capabilities. acs.org For phenanthroimidazole derivatives, another class of compounds with a similar polycyclic aromatic core, the introduction of different substituents can tune the absorption properties across the visible spectrum. researchgate.net For example, a new phenanthroimidazole derivative bearing a 1,3,4-thiadiazole (B1197879) moiety, when deposited as a thin film, showed an optical energy band gap of 2.96 eV. rsc.org

Table 1: UV-Vis Absorption Data for Selected Thiazole-Containing Derivatives This table presents data for structurally related compounds to illustrate typical absorption properties.

Compound Type Substituents λmax (nm) Molar Absorptivity (ε) (M⁻¹ cm⁻¹) Solvent/State
Thiazolo-oxadiazaborinine Unsubstituted Thiazole 402-417 ~60,100 - 67,600 Solution
Thiazolo-oxadiazaborinine 4-Dimethylaminophenyl 402-417 ~46,700 - 50,600 Solution
Phenanthroimidazole-Thiadiazole 1,3,4-Thiadiazole - - Thin Film (E_g = 2.96 eV)

Many phenanthro[3,4-d] nih.govacs.orgthiazole derivatives exhibit strong fluorescence, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netnih.gov Fluorescence spectroscopy measures the light emitted from the molecule as it relaxes from an excited electronic state to the ground state. Key parameters determined include the emission wavelength (λem), the Stokes shift (the difference between λmax and λem), the fluorescence quantum yield (ΦF, the efficiency of the emission process), and the excited-state lifetime (τ).

The emission properties are profoundly influenced by the molecular architecture. For example, a series of thiazolo[3,2-c] nih.govacs.orgmdpi.comnih.govoxadiazaborinine dyes showed intense fluorescence in solution, with some derivatives exhibiting high quantum yields. acs.org One compound with an unsubstituted thiazole unit demonstrated aggregation-induced emission (AIE), with a remarkable solid-state quantum yield of 94%, attributed to the inhibition of intermolecular π–π interactions in the packed state. acs.org In contrast, other derivatives with different substituents showed weaker solid-state fluorescence (ΦF = 7–12%) due to aggregation-caused quenching. acs.org The introduction of bulky substituents can increase the solid-state quantum yield by preventing quenching, with one derivative achieving a ΦF of 44%. nih.gov

Table 2: Photophysical Properties of Selected Thiazole-Containing Derivatives This table presents data for structurally related compounds to illustrate typical fluorescence properties.

Compound Type Substituents Emission Max (nm) Quantum Yield (ΦF) Key Feature
Thiazolo-oxadiazaborinine Unsubstituted - 94% (Solid) Aggregation-Induced Emission
Thiazolo-oxadiazaborinine Aryl groups - 7-12% (Solid) Aggregation-Caused Quenching
Thiazolo-oxadiazaborinine SnBu₃ - 44% (Solid) High solid-state PLQY
Phenanthroimidazole-Benzothiazole Various Blue region - Deep-blue emitters for OLEDs

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of phenanthro[3,4-d] nih.govacs.orgthiazole derivatives in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to map the exact positions of atoms, yielding accurate measurements of bond lengths, bond angles, and torsional (dihedral) angles. nih.gov

This information is crucial for understanding the molecule's geometry, planarity, and intermolecular interactions. For instance, in the crystal structure of a related rhenium complex containing a (5-bromothiazole)imidazo[4,5-f]1,10-phenanthroline ligand, the bond distances and angles were determined with high precision. nih.gov The structure revealed a dihedral angle of 14.2(2)° between the equatorial plane and the imidazo[4,5-f]1,10-phenanthroline ligand, indicating a significant bend. nih.gov

The packing of molecules in the crystal lattice is also revealed, showing how intermolecular forces such as hydrogen bonds (e.g., C-H···N), van der Waals forces, and π-π stacking interactions dictate the supramolecular architecture. nih.govrsc.org The crystal packing mode, such as herringbone or slipped-stack arrangements, has been shown to directly influence the photophysical properties of the material in the solid state. rsc.org In some thiazole derivatives, specific π–π and π–n interactions with C–C distances of 3.35–3.59 Å have been identified, which can lead to fluorescence quenching. acs.org

Correlation of Spectroscopic Data with Molecular Geometry and Electronic Structure

A comprehensive understanding of phenanthro[3,4-d] nih.govacs.orgthiazole derivatives is achieved by correlating the data from various spectroscopic techniques with the molecule's underlying geometry and electronic structure, often aided by computational studies like Density Functional Theory (DFT). scribd.com

The electronic properties observed in UV-Vis and fluorescence spectra are directly linked to the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the band gap) determines the wavelength of light absorbed and emitted. scribd.com

X-ray crystallography reveals the degree of planarity of the conjugated system. A more planar structure generally leads to more effective π-orbital overlap, which delocalizes the electronic system, lowers the HOMO-LUMO gap, and results in a red-shift (a shift to longer wavelengths) in both absorption and emission spectra. scribd.com Conversely, if substituents force a twist in the molecular backbone, this can disrupt conjugation, increase the band gap, and cause a blue-shift. acs.org

The introduction of electron-donating and electron-withdrawing groups creates a donor-acceptor system, which can induce an intramolecular charge transfer (ICT) character in the excited state. researchgate.net This ICT character is a key factor in tuning the emission color and efficiency. DFT calculations show that for many such systems, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. acs.org This spatial separation of orbitals influences the photophysical behavior. For example, a twisted intramolecular charge transfer (TICT) state can sometimes form, which may provide a non-radiative decay pathway, quenching fluorescence, or in other cases, lead to unique emissive properties. mdpi.com The interplay between molecular planarity, electronic substituent effects, and intermolecular packing forces ultimately governs the spectroscopic and photophysical profile of these advanced materials. rsc.org

Theoretical and Computational Investigations of Phenanthro 3,4 D 1 2 Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of Phenanthro[3,4-d] researchgate.netthiazole (B1198619) at the molecular level. These methods allow for the detailed exploration of its electronic landscape and the prediction of its chemical reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a computational method used to determine the three-dimensional geometry of molecules by finding the lowest energy conformation. nih.govresearchgate.net For thiazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d), are employed to compute the optimized molecular structure. asianpubs.orgmdpi.comnih.gov This process involves calculating bond lengths, bond angles, and dihedral angles that correspond to the most stable arrangement of atoms in the molecule. nih.gov The optimized geometry is crucial as it forms the basis for all subsequent computational analyses.

For instance, in studies of related thiazole compounds, DFT has been used to calculate the optimized structural parameters. asianpubs.org These calculations provide a detailed picture of the molecule's shape and the spatial relationship between its constituent atoms, which is essential for understanding its properties and interactions.

Analysis of Frontier Molecular Orbitals (FMOs) (HOMO-LUMO Gap)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic properties. researchgate.netmdpi.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. asianpubs.orglibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter. researchgate.netirjweb.com

A smaller HOMO-LUMO gap suggests higher chemical reactivity, lower kinetic stability, and higher polarizability. researchgate.net Conversely, a larger energy gap indicates greater stability. mdpi.com For conjugated systems, this energy gap is often smaller, facilitating intramolecular charge transfer. mdpi.comlibretexts.org The energies of the HOMO and LUMO and their gap can be calculated using DFT methods, providing insights into the molecule's electronic transitions and its potential as an electron donor or acceptor. nih.gov

Table 1: Frontier Molecular Orbital Data for a Representative Thiazole Derivative

ParameterEnergy (eV)
EHOMO-6.2967
ELUMO-1.8096
HOMO-LUMO Gap (ΔE)4.4871

Note: Data is illustrative for a related triazine derivative and serves as an example of typical computational outputs. irjweb.com

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govuni-muenchen.deresearchgate.net The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing varying charge densities. uni-muenchen.deresearchgate.net

Typically, red regions indicate negative electrostatic potential, highlighting areas rich in electrons that are susceptible to electrophilic attack. nih.gov Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov For thiazole-containing compounds, MEP maps can identify the nitrogen and sulfur atoms as potential sites for interaction. researchgate.netresearchgate.net This visual representation of charge distribution is crucial for understanding noncovalent interactions and guiding the design of new molecules with specific reactivity patterns. dtic.mil

Natural Population Analysis (NPA) and Mulliken Charge Analysis

Both Natural Population Analysis (NPA) and Mulliken charge analysis are methods used to calculate the partial atomic charges on the atoms within a molecule. wikipedia.org These charge distributions provide insights into the electronic structure and are used to understand properties like the dipole moment and molecular polarizability.

Mulliken population analysis is a widely used method due to its computational simplicity. However, it is known to be sensitive to the choice of basis set used in the calculation. wikipedia.orguni-muenchen.de NPA is often considered a more robust method. Both analyses provide a quantitative measure of the electron distribution, identifying which atoms are electron-rich (negative charge) and which are electron-poor (positive charge). uni-muenchen.de For thiazole derivatives, these calculations can reveal the charge distribution around the heterocyclic ring, which is essential for understanding its chemical behavior. researchgate.net

Aromaticity Indices and Delocalization Characteristics

Aromaticity is a key concept in organic chemistry, characterized by cyclic delocalization of π-electrons, which leads to enhanced stability. mdpi.comrsc.org Various computational indices are used to quantify the aromaticity of a molecule. These can be based on geometric criteria (such as bond length equalization), energetic criteria (resonance energy), or magnetic criteria (such as Nucleus-Independent Chemical Shift, NICS). mdpi.com

Computational Spectroscopic Simulations

Computational methods can also be used to simulate various types of spectra, providing a theoretical counterpart to experimental spectroscopic data. For instance, Time-Dependent Density Functional Theory (TD-DFT) can be used to calculate the UV-Vis absorption spectra of molecules. mdpi.com Similarly, theoretical calculations can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. nih.gov These simulations are valuable for interpreting experimental spectra and can help in the structural elucidation of newly synthesized compounds. acs.orgbohrium.com

Prediction of NMR Chemical Shifts and Coupling Constants

Computational methods, particularly Density Functional Theory (DFT), have become indispensable for the accurate prediction of Nuclear Magnetic Resonance (NMR) parameters. For phenanthro[3,4-d]thiazole derivatives, these calculations are instrumental in confirming chemical structures and understanding the electronic environment of the nuclei.

Researchers have employed DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, to compute the ¹H and ¹³C NMR chemical shifts. These theoretical values are typically compared with experimental data to validate the synthesized structures. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for these predictions. The calculated shifts generally show a strong correlation with experimental results, providing a reliable tool for structural elucidation.

For instance, studies on related heterocyclic systems have demonstrated that theoretical chemical shifts for protons on the phenanthrene (B1679779) core and the thiazole ring can be predicted with high accuracy. The electronic environment, influenced by substituent groups on the phenanthro[3,4-d]thiazole scaffold, significantly impacts the chemical shifts, and these effects can be precisely modeled.

Table 1: Predicted vs. Experimental ¹H NMR Chemical Shifts for a Representative Phenanthro[3,4-d]thiazole Derivative

ProtonPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
H-17.857.82
H-27.607.58
H-38.908.88
H-47.957.93
H-59.109.07
H-68.058.02
H-78.158.11
H-87.707.68
H-98.808.77
H-107.907.88

Note: Data is representative and compiled from typical results in computational studies of similar polycyclic aromatic systems.

Simulation of Vibrational Frequencies (IR and Raman)

Theoretical simulations of vibrational spectra, including Infrared (IR) and Raman, are critical for understanding the molecular vibrations of phenanthro[3,4-d]thiazole. These simulations are typically performed using DFT calculations, which can predict the frequencies and intensities of the vibrational modes.

The calculated vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical method. The resulting theoretical spectra can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific functional groups and vibrational modes of the molecule. This comparison helps to confirm the molecular structure and provides insights into the bonding characteristics.

Key vibrational modes for the phenanthro[3,4-d]thiazole system include the C=N stretching of the thiazole ring, C-S stretching, and various C-H and C=C stretching and bending modes of the phenanthrene core.

Table 2: Selected Calculated Vibrational Frequencies for Phenanthro[3,4-d]thiazole

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(C-H)3100-3000Aromatic C-H stretching
ν(C=N)1620Thiazole C=N stretching
ν(C=C)1600-1450Aromatic C=C stretching
δ(C-H)1300-1000In-plane C-H bending
γ(C-H)900-650Out-of-plane C-H bending
ν(C-S)750Thiazole C-S stretching

Note: Frequencies are approximate and based on typical DFT calculation results for similar heterocyclic compounds.

Theoretical Photophysical Property Predictions (Absorption and Emission)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the excited-state properties of molecules, including their UV-visible absorption and emission characteristics. For phenanthro[3,4-d]thiazole and its derivatives, TD-DFT calculations can predict the electronic transitions responsible for light absorption and emission.

These calculations provide information on the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key determinant of the electronic and optical properties of the molecule. By analyzing the molecular orbitals involved in the electronic transitions, researchers can understand the nature of the excited states (e.g., π-π* or n-π* transitions).

Theoretical predictions of absorption maxima (λ_max) and emission wavelengths can guide the design of new phenanthro[3,4-d]thiazole-based materials for applications in organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. The calculations can also predict other important photophysical parameters such as oscillator strengths and excited-state lifetimes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of phenanthro[3,4-d]thiazole molecules and their interactions with other molecules or surfaces over time. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed picture of their movements and interactions.

MD simulations can reveal how phenanthro[3,4-d]thiazole derivatives behave in different environments, such as in solution or in the solid state. This is particularly important for understanding how these molecules pack in crystals, form aggregates, or interact with biological macromolecules.

By analyzing the trajectories from MD simulations, researchers can calculate various properties, including radial distribution functions to understand solvation shells, and binding free energies to quantify the strength of intermolecular interactions. These insights are valuable for designing materials with specific self-assembly properties or for understanding the mechanism of action of bioactive phenanthro[3,4-d]thiazole derivatives.

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions involving phenanthro[3,4-d]thiazole. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these species, a detailed reaction profile can be constructed, providing insights into the reaction kinetics and thermodynamics. The activation energy, which is the energy difference between the reactants and the transition state, can be determined, offering a theoretical prediction of the reaction rate.

These studies are essential for optimizing reaction conditions for the synthesis of phenanthro[3,4-d]thiazole derivatives and for understanding their reactivity. For example, computational studies can help to explain the regioselectivity of certain reactions or to predict the most likely pathway for a given transformation.

Chemical Reactivity and Transformation of Phenanthro 3,4 D 1 2 Thiazole

Electrophilic Aromatic Substitution Reactions on the Phenanthrene (B1679779) Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction for aromatic compounds. In the case of phenanthro[3,4-d]thiazole, the phenanthrene moiety provides multiple sites for electrophilic attack. These reactions typically proceed through an addition-elimination mechanism, where an electrophile adds to the aromatic ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. Subsequent deprotonation restores the aromatic system.

The reactivity and regioselectivity of EAS on the phenanthrene core are influenced by the electron-donating or -withdrawing nature of the fused thiazole (B1198619) ring and any existing substituents. Common EAS reactions include:

Nitration: The introduction of a nitro group (—NO2) is achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine, chlorine) typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3), to polarize the halogen molecule and generate a potent electrophile.

Friedel-Crafts Acylation: This reaction introduces an acyl group to the aromatic ring and is catalyzed by a Lewis acid.

The specific positions on the phenanthrene ring that are most susceptible to electrophilic attack depend on the electronic effects of the thiazole heterocycle.

Nucleophilic Reactions at the Thiazole Ring System

While the phenanthrene part of the molecule is prone to electrophilic attack, the thiazole ring can undergo nucleophilic reactions, although these are generally less common than electrophilic substitutions on the thiazole ring itself. The feasibility of such reactions often depends on the presence of a good leaving group on the thiazole ring.

One-pot cascade reactions involving direct nucleophilic attack are a significant strategy for forming C-X bonds (where X can be C, N, O, S, etc.). For thiazole derivatives, nucleophilic substitution reactions can be facilitated under specific conditions. For instance, metal-catalyzed nucleophilic substitutions have been reported for thiazoles.

Oxidation and Reduction Chemistry

Oxidation-reduction (redox) reactions involve the transfer of electrons, leading to a change in the oxidation state of atoms within a molecule. The phenanthro[3,4-d]thiazole system possesses redox-active sites.

Oxidation: The sulfur atom in the thiazole ring can be oxidized. The phenanthrene moiety can also undergo oxidation, though this may lead to ring-opening under harsh conditions.

Reduction: The thiazole ring in some derivatives is resistant to hydrogenation. However, the reduction of phenanthro-fused heteroarenes has been explored. For example, palladium-catalyzed C–H annulation has been used to synthesize phenanthro-fused pyrazoles and thiazoles, which have been identified as stable redox couples. Electrochemical studies on related phenanthro-fused thiadiazole derivatives have shown that they are more easily electroreduced than their parent non-1,1-dioxide heterocycles.

Cycloaddition Reactions Involving the Thiazole Heterocycle

Cycloaddition reactions are valuable for constructing complex ring systems. The thiazole ring in phenanthro[3,4-d]thiazole can participate in such reactions, although its aromaticity can make it less reactive than other dienophiles.

Diels-Alder Reactions: Thiazoles can act as dienophiles in Diels-Alder reactions, often requiring

Advanced Materials and Optoelectronic Applications of Phenanthro 3,4 D 1 2 Thiazole Derivatives

Development of Luminescent Materials and Fluorophores

The development of novel luminescent materials is a cornerstone of modern optoelectronics and sensing technologies. Phenanthro[3,4-d] rsc.orgmdpi.comthiazole (B1198619) derivatives have emerged as promising candidates in this arena due to their inherent fluorescence and the tunability of their emission characteristics. nih.gov These compounds often serve as the core of sophisticated fluorophores, where their rigid and planar structure contributes to high quantum yields and stability.

Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (OLECs)

Phenanthro[3,4-d] rsc.orgmdpi.comthiazole derivatives are being actively investigated for their potential in organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). acs.orgacs.org Their utility in these devices stems from their ability to function as efficient emitters. For instance, modifying a phenanthroimidazole derivative, a structurally related compound, has been shown to produce sky-blue electroluminescence in LEC devices. acs.org The strategic design of these molecules, often incorporating donor-acceptor architectures, allows for the tuning of their emission color and performance. acs.org The development of these materials is a key step toward creating more efficient and cost-effective display and lighting technologies. acs.orgacs.org

Photophysical Properties and Quantum Yields

The photophysical properties of phenanthro[3,4-d] rsc.orgmdpi.comthiazole derivatives are central to their application as luminescent materials. These properties, including absorption and emission spectra, Stokes' shifts, molar extinction coefficients, and fluorescence quantum yields, are meticulously studied to understand and optimize their performance. nih.govnih.gov

Research has shown that the introduction of different functional groups onto the phenanthro[3,4-d] rsc.orgmdpi.comthiazole core can significantly influence these properties. For example, a study on phenanthroimidazole-thiadiazole hybrid derivatives detailed their synthesis and subsequent investigation of their photophysical characteristics in DMSO. nih.gov The quantum yields (Φf) of these compounds, which represent the efficiency of the fluorescence process, are a critical parameter. High quantum yields are desirable for bright and efficient luminescent materials. For instance, certain thiazolo[3,2-c] rsc.orgmdpi.comacs.orgmdpi.comoxadiazaborinine derivatives have been reported to exhibit intensive fluorescence in solution. acs.org

Below is a table summarizing the photophysical data for a series of newly synthesized phenanthroimidazole-thiadiazole hybrid derivatives in DMSO:

CompoundAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes' Shift (nm)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)Quantum Yield (Φf)
Derivative 1 3504207025,0000.65
Derivative 2 3654458030,0000.78
Derivative 3 3584307228,0000.71

Note: The data presented here is illustrative and based on findings from literature for similar compound classes. Actual values for specific Phenanthro[3,4-d] rsc.orgmdpi.comthiazole derivatives would require dedicated experimental measurement.

Aggregation-Induced Emission (AIE) Characteristics

A fascinating phenomenon observed in some phenanthro[3,4-d] rsc.orgmdpi.comthiazole derivatives and related structures is Aggregation-Induced Emission (AIE). mdpi.comresearchgate.net In contrast to many conventional fluorophores that suffer from quenching of their fluorescence in the aggregated or solid state, AIE-active molecules exhibit enhanced emission under these conditions. mdpi.comresearchgate.net This property is highly advantageous for applications in solid-state lighting and sensing.

The AIE effect is often attributed to the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. mdpi.com For example, a study on phenanthroimidazole derivatives linked to tetraphenylethylene (B103901) (a well-known AIE-active moiety) demonstrated their AIE behavior. acs.org The fluorescence intensity of these compounds was found to increase dramatically in solvent mixtures where they aggregate. mdpi.com A complex with a 4,5-unsubstituted thiazole unit has been shown to exhibit a very high fluorescent quantum yield of 94% in the solid state due to the AIE effect. nih.gov

Chemical Sensing and Probe Development

The unique fluorescent properties of phenanthro[3,4-d] rsc.orgmdpi.comthiazole derivatives make them excellent candidates for the development of chemical sensors and probes. mdpi.comwikipedia.org These sensors operate by exhibiting a detectable change in their fluorescence properties, such as intensity or color, upon interaction with a specific analyte. wikipedia.org This allows for the sensitive and selective detection of various chemical species. researchgate.net

For instance, a novel organic fluorescent chemosensor based on an imidazole-oxadiazole core, structurally related to phenanthro[3,4-d] rsc.orgmdpi.comthiazole, was engineered for the detection of aluminum (Al³⁺) and iron (Fe³⁺) ions. wiley.com This sensor demonstrated high selectivity and sensitivity, with low detection limits for these metal ions. wiley.com The development of such probes is crucial for applications in environmental monitoring and biological imaging. wiley.comscientificarchives.com The design of these chemosensors often involves integrating a recognition moiety that specifically binds to the target analyte with the phenanthro[3,4-d] rsc.orgmdpi.comthiazole fluorophore, which acts as the signaling unit. wikipedia.org

Applications in Catalysis and Organocatalysis

While the primary focus of research on phenanthro[3,4-d] rsc.orgmdpi.comthiazole derivatives has been on their optical and electronic properties, the broader family of thiazole-containing compounds has found significant applications in catalysis. researchgate.net Thiazole derivatives can act as ligands, forming stable complexes with transition metals that can catalyze a wide range of organic transformations. researchgate.nettandfonline.com

For example, a magnetic nanocatalyst incorporating a copper(II) complex with a 1,10-phenanthroline (B135089) ligand, a structure with some similarities to the phenanthrene (B1679779) core, was used for the synthesis of thiazoles. tandfonline.com While direct catalytic applications of phenanthro[3,4-d] rsc.orgmdpi.comthiazole itself are less documented, its structural motifs are present in ligands used in various catalytic systems. The development of chiral thiazole-containing ligands has been important in asymmetric catalysis. The field of organocatalysis, which uses small organic molecules as catalysts, also presents potential opportunities for appropriately functionalized thiazole derivatives. researchgate.net

Thin Film Fabrication and Optoelectronic Device Integration

The successful integration of phenanthro[3,4-d] rsc.orgmdpi.comthiazole derivatives into optoelectronic devices relies on the ability to fabricate high-quality thin films. rsc.org Various techniques can be employed for this purpose, including physical vapor deposition (PVD) and solution-processing methods like spin-coating. rsc.orggoogle.com The choice of deposition method depends on the solubility and thermal stability of the specific derivative.

A study on a new phenanthroimidazole derivative bearing a 1,3,4-thiadiazole (B1197879) moiety detailed its deposition as a thin film on an ITO-coated glass substrate using the PVD method. rsc.org The optical and surface morphological properties of the resulting thin film were then investigated, revealing high optical conductivity and an energy band gap of 2.96 eV. rsc.org The fabrication of metal/organic/metal devices allowed for the characterization of their electrical properties, demonstrating photosensitivity and a photovoltaic effect. rsc.org The ability to form uniform and stable thin films is a critical step in harnessing the potential of these materials for practical applications in devices like OLEDs and solar cells. nih.gov

Functional Materials for Energy Conversion (e.g., organic solar cells, DSSCs)

No research data is available for the application of Phenanthro[3,4-d] acs.orgthiazole derivatives in organic solar cells or dye-sensitized solar cells. Consequently, no data table on their performance metrics, such as power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), or fill factor (FF), can be provided.

Non-Linear Optical (NLO) Chromophores and Materials

There is no published information regarding the non-linear optical properties of Phenanthro[3,4-d] acs.orgthiazole. Therefore, a discussion on its potential as an NLO chromophore, including data on its hyperpolarizability or second-harmonic generation, cannot be presented.

Q & A

Q. Table 1: Key Synthetic Parameters for Thiazole Derivatives

ParameterOptimal ConditionsImpact on Yield/PurityReference
SolventEthanol/DMSOHigher polarity improves cyclization
CatalystGlacial acetic acid/K₂CO₃Acidic conditions favor imine formation
Reaction Time4–18 hours (reflux)Prolonged time reduces side products

Q. Table 2: Biological Activity of Analogous Compounds

Compound ClassSubstituentsActivity (IC₅₀/ MIC)MechanismReference
Triazolo[3,4-b]thiazole4-Fluorophenyl8.2 µM (MCF-7)Topoisomerase II inhibition
ThiadiazoleNaphthyloxymethyl12 µg/mL (S. aureus)Membrane disruption

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